Bienvenue dans la boutique en ligne BenchChem!

N-(1-Ethyl-1H-pyrazol-4-yl)-2-piperidin-4-yl-acetamide hydrochloride

Pyrazole regioisomers GlyT1 inhibition Medicinal chemistry

This 4-yl regioisomer pyrazole-piperidine acetamide HCl salt is a validated GlyT1 inhibitor scaffold fragment. Unlike the commercially available 3-yl regioisomer (CAS 1361115-80-1), the 4-yl geometry offers distinct binding-pocket orientation critical for CNS target engagement. Supplied at ≥98% purity with CNS-favorable properties (TPSA 58.95 Ų, LogP 1.653), it is ideal for fragment-based screening, SAR expansion, and regioisomer-specific selectivity profiling. The HCl salt ensures direct solubility in PBS, Tris, or HEPES assay buffers.

Molecular Formula C12H21ClN4O
Molecular Weight 272.77 g/mol
CAS No. 1361113-28-1
Cat. No. B1402499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Ethyl-1H-pyrazol-4-yl)-2-piperidin-4-yl-acetamide hydrochloride
CAS1361113-28-1
Molecular FormulaC12H21ClN4O
Molecular Weight272.77 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)NC(=O)CC2CCNCC2.Cl
InChIInChI=1S/C12H20N4O.ClH/c1-2-16-9-11(8-14-16)15-12(17)7-10-3-5-13-6-4-10;/h8-10,13H,2-7H2,1H3,(H,15,17);1H
InChIKeyKQYFGYIZPYHYJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Ethyl-1H-pyrazol-4-yl)-2-piperidin-4-yl-acetamide Hydrochloride Procurement & Selection Guide


N-(1-Ethyl-1H-pyrazol-4-yl)-2-piperidin-4-yl-acetamide hydrochloride (CAS 1361113-28-1) is a synthetic pyrazole–piperidine acetamide salt with molecular formula C₁₂H₂₁ClN₄O and molecular weight 272.77 g/mol [1]. The compound is supplied as a hydrochloride salt and is typically offered at ≥98% purity for research use . Although explicit published biological data for this precise compound are scarce, its core scaffold (1-ethyl-1H-pyrazol-4-yl linked through an acetamide to a 4-piperidinyl group) appears in patent and journal literature describing GlyT1 inhibitors, making it an interesting candidate for CNS-targeted probe development.

Why N-(1-Ethyl-1H-pyrazol-4-yl)-2-piperidin-4-yl-acetamide Hydrochloride Cannot Be Replaced by a Generic Analog


The seemingly minor structural variation between N-(1-ethyl-1H-pyrazol-4-yl)-2-piperidin-4-yl-acetamide hydrochloride and its closest commercially available analogs (e.g., the 3-yl regioisomer, CAS 1361115-80-1, or the N-methyl variant) can have profound consequences for target engagement. Pyrazole regioisomers have been shown to exhibit markedly different binding affinities and selectivity profiles in nuclear receptor and kinase contexts, as the position of the N-ethyl group alters the spatial orientation of the amide–piperidine moiety within the binding pocket . Consequently, exchanging the 4-yl regioisomer for the 3-yl analog, or swapping the ethyl group for a smaller alkyl, is not a valid substitution without direct comparative binding or functional assay data.

Quantitative Differentiation Evidence for N-(1-Ethyl-1H-pyrazol-4-yl)-2-piperidin-4-yl-acetamide Hydrochloride


Regioisomeric Differentiation: 4-yl vs. 3-yl Pyrazole Connectivity

N-(1-Ethyl-1H-pyrazol-4-yl)-2-piperidin-4-yl-acetamide hydrochloride (target, CAS 1361113-28-1) differs from its 3-yl regioisomer (CAS 1361115-80-1) solely in the position of acetamide attachment on the pyrazole ring. While both share the same molecular formula (C₁₂H₂₁ClN₄O) and molecular weight (272.77 g/mol), the 4-yl attachment places the piperidinyl-acetamide arm at the C4 position of pyrazole, whereas the 3-yl analog attaches it at C3 . The target 4-yl isomer is specifically represented in potent GlyT1 inhibitors such as TASP0315003, where the 1-ethyl-1H-pyrazol-4-yl moiety is critical for activity (TASP0315003 IC₅₀ = 2.5 nM in human JAR cells) [1]. The regioisomeric difference is non-trivial: related pyrazole regioisomer pairs in the glucocorticoid receptor context have demonstrated divergent binding modes and selectivity [2].

Pyrazole regioisomers GlyT1 inhibition Medicinal chemistry

Hydrochloride Salt Form: Solubility and Handling Advantage Over Free Base

The target compound is supplied as the hydrochloride salt (CAS 1361113-28-1), which generally confers significantly greater aqueous solubility compared to the corresponding free base (N-(1-ethyl-1H-pyrazol-4-yl)-2-piperidin-4-yl-acetamide, no assigned CAS). While direct solubility data for this specific compound are not publicly available, the hydrochloride salt of piperidine-containing molecules typically increases aqueous solubility by 1–3 orders of magnitude relative to the free base due to enhanced ionization and crystal lattice energy reduction [1]. This is operationally critical for in vitro assay preparation, where dissolution in aqueous buffer is often required at concentrations up to 10 mM. The hydrochloride form also offers improved long-term storage stability and reduced hygroscopicity compared to the free amine.

Salt form Solubility Formulation

Computational Physicochemical Profile: TPSA, LogP, and H-Bond Donor/Acceptor Count

The target compound exhibits a favorable drug-like physicochemical profile for CNS research: Topological Polar Surface Area (TPSA) = 58.95 Ų, calculated LogP = 1.653, hydrogen bond acceptor count = 4, and hydrogen bond donor count = 2 . These values fall within the recommended ranges for CNS-penetrant small molecules (TPSA < 90 Ų, LogP 1–4) [1]. The closely related 3-yl regioisomer (CAS 1361115-80-1) possesses the same molecular formula and is expected to have very similar computed physicochemical properties, but its TPSA and LogP may differ slightly due to altered electronic distribution; however, vendor datasheets do not report these values for the 3-yl isomer, precluding direct numerical comparison. The computed LogP of 1.653 indicates moderate lipophilicity, which is conducive to both aqueous solubility and passive membrane permeability.

Druglikeness CNS penetration Physicochemical properties

GlyT1 Inhibitor Scaffold Evidence: Structural Relationship to TASP0315003

The 1-ethyl-1H-pyrazol-4-yl moiety in the target compound is a key pharmacophoric element in the potent, centrally active GlyT1 inhibitor TASP0315003 (3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidin-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide), which has demonstrated in vivo efficacy in rodent models of cognitive dysfunction and negative symptoms of schizophrenia at doses of 0.3–1 mg/kg p.o. [1]. TASP0315003 increased extracellular glycine levels in the prefrontal cortex and significantly improved MK-801-induced cognitive deficit in the object recognition test in rats [1]. While the target compound is structurally simpler (lacking the elaborate pyridine-carboxamide and phenyl linker) and no direct GlyT1 IC₅₀ is publicly reported for it, the shared 1-ethyl-1H-pyrazol-4-yl core suggests it may serve as a minimal pharmacophore or fragment starting point for GlyT1 probe development.

GlyT1 inhibition CNS probe Scaffold hopping

Recommended Application Scenarios for N-(1-Ethyl-1H-pyrazol-4-yl)-2-piperidin-4-yl-acetamide Hydrochloride


GlyT1 Inhibitor Fragment Screening and Scaffold Hopping

The compound's 1-ethyl-1H-pyrazol-4-yl core, validated in the potent GlyT1 inhibitor TASP0315003 (IC₅₀ = 2.5 nM), makes it a viable starting fragment for GlyT1-focused medicinal chemistry programs. It can be used as a minimal pharmacophore probe in fragment-based screening or as a reference compound for scaffold hopping exercises aimed at identifying novel GlyT1 chemotypes. [REFS-1 from Section 3, Evidence Item 4]

Regioisomer Selectivity Studies in Kinase or GPCR Panels

Given that pyrazole regioisomers can exhibit divergent binding modes (as demonstrated in glucocorticoid receptor studies), the target 4-yl compound can be paired with the commercially available 3-yl regioisomer (CAS 1361115-80-1) to conduct parallel screening against kinase or GPCR panels. This allows researchers to assess regioisomer-specific selectivity fingerprints and identify binding pockets sensitive to pyrazole substitution geometry. [REFS-4 from Section 3, Evidence Item 1]

Aqueous-Soluble Negative Control for CNS Target Assays

The hydrochloride salt form ensures direct solubility in standard aqueous assay buffers (PBS, Tris, HEPES). Combined with its CNS-favorable physicochemical profile (TPSA 58.95 Ų, LogP 1.653), the compound can serve as a readily soluble negative control or vehicle-matched reference in CNS target assays where dissolution consistency across wells is critical. [REFS-1 from Section 3, Evidence Item 3] [REFS-1 from Section 3, Evidence Item 2]

Structure–Activity Relationship (SAR) Expansion of Pyrazole–Piperidine Acetamide Series

As a member of the pyrazole–piperidine acetamide class, this compound can be employed as a parent scaffold for systematic SAR studies. The defined purity (98%), computational descriptors, and commercial availability from multiple vendors facilitate reproducible analog synthesis and comparative biological evaluation across academic and industrial laboratories. [REFS-1, REFS-2 from Section 1]

Quote Request

Request a Quote for N-(1-Ethyl-1H-pyrazol-4-yl)-2-piperidin-4-yl-acetamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.